molecular formula C10H16N2O4S2 B2807834 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-91-1

3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2807834
CAS No.: 1795422-91-1
M. Wt: 292.37
InChI Key: OVORJUUWVAYDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine-2,4-dione derivatives are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .


Molecular Structure Analysis

The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study described the microwave-assisted synthesis of compounds including thiazolidine-2,4-diones, highlighting their pharmacological potential by screening for antibacterial and antifungal activities. These compounds showed activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and against the fungus Candida albicans (Mistry & Desai, 2006).

Antimicrobial and Antifungal Activities

Another study synthesized thiazolidine-2,4-dione derivatives and evaluated them for antimicrobial effects, indicating significant activity against various pathogens. This research further demonstrates the compound's role in developing new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).

Anticancer Potential

Research into thiazolidine-2,4-dione derivatives also explores their anticancer activities. Compounds synthesized from thiazolidine-2,4-diones have been tested against cancer cell lines, showing promise as potential anticancer agents (Kumar & Sharma, 2022).

Novel Synthetic Approaches

A novel approach for synthesizing bioactive heteroaryl thiazolidine-2,4-diones was presented, indicating a methodological advancement in creating compounds with potential biological activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Molecular Docking Studies

Some studies also include molecular docking analyses to understand the interaction of synthesized thiazolidine-2,4-dione derivatives with biological targets. This approach helps in predicting the potential efficacy of these compounds in treating diseases like malaria (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).

Future Directions

The development of new thiazolidine-2,4-dione derivatives with improved pharmacological properties is a promising area of research. These compounds have potential applications in the treatment of various diseases, including cancer and microbial infections .

Biochemical Analysis

Biochemical Properties

The thiazolidin-2,4-dione (TZD) moiety, which is a part of the 3-(1-(Isobutylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione structure, plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that TZD analogues, which share a similar structure, can have significant effects on cells. For example, they can improve insulin resistance, which can have a profound effect on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Tzd analogues are known to exert their effects at the molecular level through several mechanisms. They improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS) .

Properties

IUPAC Name

3-[1-(2-methylpropylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-7(2)6-18(15,16)11-3-8(4-11)12-9(13)5-17-10(12)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORJUUWVAYDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.